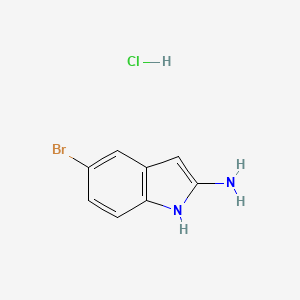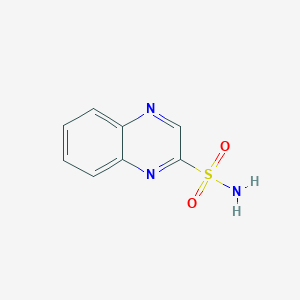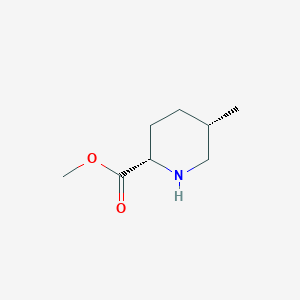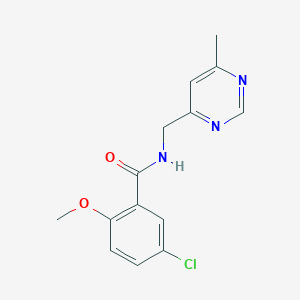
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that is commonly used as a tool compound in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine involves the inhibition of certain enzymes, such as protein kinase B (Akt). Akt is a serine/threonine kinase that is involved in various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of Akt can lead to a decrease in cell survival and an increase in cell death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine are primarily related to its inhibition of Akt. This inhibition can lead to a decrease in cell survival and an increase in cell death. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine in lab experiments include its ability to inhibit Akt and its antitumor activity. However, there are also limitations to using this compound. For example, it may not be effective in all types of cancer cells, and its mechanism of action may not be fully understood.
Direcciones Futuras
There are many future directions for research on 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and signaling pathways.
2. Investigation of the potential use of this compound in combination with other drugs for cancer treatment.
3. Studies on the potential use of this compound in other diseases, such as neurodegenerative diseases.
4. Development of new analogs of this compound with improved properties, such as increased potency or selectivity.
5. Investigation of the potential use of this compound as a tool compound in other areas of research, such as neuroscience or immunology.
Conclusion:
In conclusion, 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine is a valuable tool compound for scientific research. Its ability to inhibit Akt and its antitumor activity make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other areas of research.
Métodos De Síntesis
The synthesis of 5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine involves several steps. The starting material for the synthesis is 4-amino-5-fluoro-2-methylpyrimidine, which is reacted with 3-chloro-1-(4-methylpiperidin-1-yl)quinazoline to form the desired compound. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a polar solvent such as N,N-dimethylformamide.
Aplicaciones Científicas De Investigación
5-Fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine has a wide range of scientific research applications. This compound is commonly used as a tool compound in various biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes, such as protein kinase B (Akt), which are involved in cell signaling pathways. This inhibition can lead to a decrease in cell proliferation and an increase in cell death. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines.
Propiedades
IUPAC Name |
5-fluoro-N,6-dimethyl-N-(1-quinazolin-4-ylpiperidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6/c1-13-17(20)19(24-11-21-13)25(2)14-6-5-9-26(10-14)18-15-7-3-4-8-16(15)22-12-23-18/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFIKQCSIXXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)C2CCCN(C2)C3=NC=NC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,6-dimethyl-N-[1-(quinazolin-4-yl)piperidin-3-yl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)

![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
![5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine](/img/structure/B2586211.png)

![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
